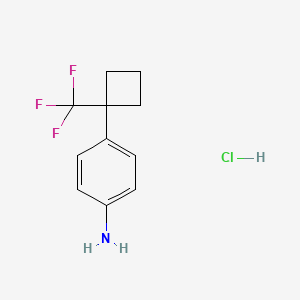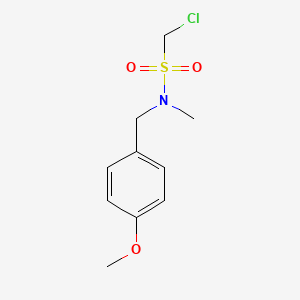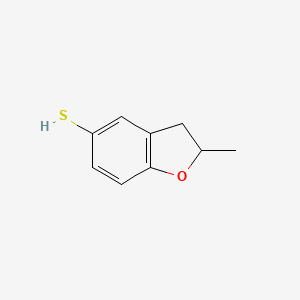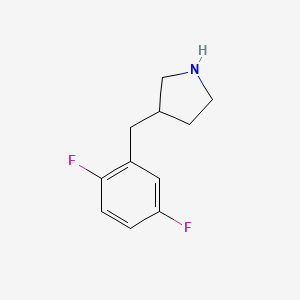
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an aniline moiety. This compound is often used as an intermediate in the synthesis of more complex molecules and has notable properties that make it valuable in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable trifluoromethyl-substituted precursor to form the cyclobutyl ring, followed by the introduction of the aniline group. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)aniline: This compound lacks the cyclobutyl ring but shares the trifluoromethyl and aniline groups.
4-(Trifluoromethyl)cyclohexylamine: Similar in structure but with a cyclohexyl ring instead of a cyclobutyl ring.
4-(Trifluoromethyl)phenylamine: Another related compound with a phenyl ring instead of a cyclobutyl ring.
Uniqueness
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C11H13ClF3N |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
4-[1-(trifluoromethyl)cyclobutyl]aniline;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10(6-1-7-10)8-2-4-9(15)5-3-8;/h2-5H,1,6-7,15H2;1H |
InChIキー |
MBNLKBPLIACPTQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC=C(C=C2)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)






![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
